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molecular formula C7H7N3S B112751 2,6-Benzothiazolediamine CAS No. 5407-51-2

2,6-Benzothiazolediamine

Cat. No. B112751
M. Wt: 165.22 g/mol
InChI Key: HYBCFWFWKXJYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04971983

Procedure details

To a solution of 2-amino-6-nitrobenzothiazole (10 g, 0.051 mol) in 100 mL of tetrahydrofuran was added 3.0 g Raney-nickel active catalyst. The reaction mixture was hydrogenated until hydrogen consumption ceased. The reaction mixture was filtered through a Celite pad and the solution was concentrated under reduced pressure to produce a brown solid. The solid was recrystallized from toluene, yielding 2,6-diaminobenzothiazole (50% yield, m.p. 202-203° C.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([N+:11]([O-])=O)[CH:8]=[CH:7][C:5]=2[N:6]=1>O1CCCC1.[Ni]>[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([NH2:11])[CH:8]=[CH:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was hydrogenated until hydrogen consumption
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through a Celite pad
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to produce a brown solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)C=CC(=C2)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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